1-(Biphenyl-2-yl)piperazine dihydrochloride
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Overview
Description
1-(Biphenyl-2-yl)piperazine dihydrochloride is a chemical compound with the molecular formula C16H20Cl2N2 and a molecular weight of 311.25 g/mol . It is characterized by a biphenyl group attached to a piperazine ring, forming a dihydrochloride salt. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(Biphenyl-2-yl)piperazine dihydrochloride typically involves the reaction of biphenyl-2-ylamine with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then converted into its dihydrochloride salt form through the addition of hydrochloric acid .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
1-(Biphenyl-2-yl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring’s nitrogen atoms are substituted with different functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce various substituted piperazine compounds .
Scientific Research Applications
1-(Biphenyl-2-yl)piperazine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in biological studies to investigate its effects on various biological systems.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties.
Industry: The compound finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Biphenyl-2-yl)piperazine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The biphenyl group and piperazine ring allow the compound to bind to these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
1-(Biphenyl-2-yl)piperazine dihydrochloride can be compared with other similar compounds, such as:
1-(2-Phenylphenyl)piperazine dihydrochloride: This compound has a similar structure but with different substituents on the biphenyl group.
N-(4-Cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide: This arylpiperazine derivative has a different substitution pattern and may have distinct pharmacological properties.
Properties
IUPAC Name |
1-(2-phenylphenyl)piperazine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2.2ClH/c1-2-6-14(7-3-1)15-8-4-5-9-16(15)18-12-10-17-11-13-18;;/h1-9,17H,10-13H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPHBWZMEINVKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC=C2C3=CC=CC=C3.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50998281 |
Source
|
Record name | 1-([1,1'-Biphenyl]-2-yl)piperazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50998281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
769944-87-8, 274673-37-9 |
Source
|
Record name | 1-([1,1'-Biphenyl]-2-yl)piperazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50998281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 274673-37-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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